molecular formula C9H8ClNO3 B13709178 3-Chloro-5,6-dimethoxybenzisoxazole

3-Chloro-5,6-dimethoxybenzisoxazole

Cat. No.: B13709178
M. Wt: 213.62 g/mol
InChI Key: MJIQQNGRKADMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6-dimethoxybenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The compound features a benzene ring fused with an isoxazole ring, with chlorine and methoxy groups attached at specific positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,6-dimethoxybenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4,5-trisubstituted isoxazole derivatives from β-diketohydrazone . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite and bases like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dimethoxybenzisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzisoxazole ring.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of functionalized benzisoxazoles.

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dimethoxybenzisoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5,6-dimethoxybenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methoxy groups at the 3, 5, and 6 positions enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

3-chloro-5,6-dimethoxy-1,2-benzoxazole

InChI

InChI=1S/C9H8ClNO3/c1-12-7-3-5-6(4-8(7)13-2)14-11-9(5)10/h3-4H,1-2H3

InChI Key

MJIQQNGRKADMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NO2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.